

Hpk1-IN-37 experimental protocol for in vitro studies

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Hpk1-IN-37: Application Notes and In Vitro Protocols

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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3][4] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening anti-tumor immune responses.[5] Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance T-cell activation and effector functions against tumors.[1][3] **Hpk1-IN-37** is a potent and selective small molecule inhibitor of HPK1 designed for in vitro research to investigate the pharmacological modulation of the HPK1 signaling pathway.

Mechanism of Action

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the LAT/Gads/SLP-76 signaling complex.[4] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376.[2] [3][4] This phosphorylation event creates a binding site for the 14-3-3 protein, leading to the dissociation of the signaling complex, subsequent ubiquitination, and proteasomal degradation

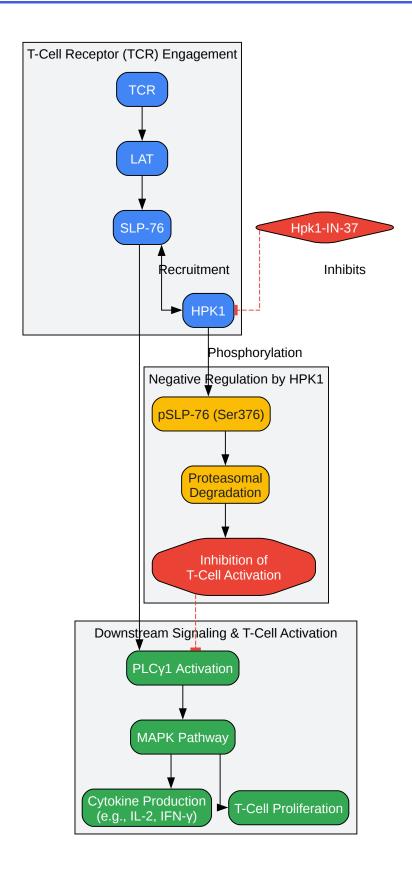






of SLP-76.[6] This cascade ultimately attenuates T-cell activation, proliferation, and cytokine production.[1][3] **Hpk1-IN-37** acts by competitively binding to the ATP-binding pocket of the HPK1 kinase domain, preventing the phosphorylation of its substrates, including SLP-76. This blockade of negative regulation results in sustained TCR signaling, leading to enhanced T-cell activation and effector functions.





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Caption: HPK1 signaling pathway and point of inhibition by Hpk1-IN-37.



In Vitro Applications

- Biochemical Assays: To determine the direct inhibitory activity of Hpk1-IN-37 on recombinant HPK1 kinase.
- Cell-Based Assays: To assess the potency of Hpk1-IN-37 in a cellular context by measuring the inhibition of SLP-76 phosphorylation.
- Functional T-Cell Assays: To characterize the functional consequences of HPK1 inhibition, such as enhancement of T-cell activation, proliferation, and cytokine production in primary human T-cells or cell lines (e.g., Jurkat).
- Mechanism of Action Studies: To elucidate the downstream signaling events affected by HPK1 inhibition.

Experimental Protocols HPK1 Biochemical Kinase Assay

Objective: To determine the in vitro IC₅₀ of **Hpk1-IN-37** against recombinant human HPK1.

- Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Serially dilute **Hpk1-IN-37** in DMSO, followed by a further dilution in the reaction buffer.
- Add 5 μL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 μL of a mixture containing the HPK1 substrate (e.g., myelin basic protein or a specific peptide) and ATP (radiolabeled [y-33P]ATP can be used) to each well.
- Initiate the kinase reaction by adding 5 μL of recombinant human HPK1 enzyme to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).



- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate multiple times to remove unincorporated ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis. A radiometric HotSpot[™] kinase assay can be used for this purpose.[7]

Compound	IC50 (nM)
Hpk1-IN-37	5.2
Control Inhibitor	15.0

Table 1: Biochemical potency of Hpk1-IN-37.

Cellular pSLP-76 (Ser376) Inhibition Assay

Objective: To measure the EC₅₀ of **Hpk1-IN-37** for the inhibition of SLP-76 phosphorylation in T-cells.

- Culture human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells in appropriate media.
- Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
- Pre-incubate the cells with serially diluted Hpk1-IN-37 or DMSO (vehicle control) for 2 hours at 37°C.
- Stimulate the cells with anti-CD3/CD28 antibodies (e.g., Dynabeads Human T-Activator CD3/CD28) for 24 hours to induce HPK1 activation.[8]
- After stimulation, lyse the cells and measure the levels of phosphorylated SLP-76 (Ser376)
 using a phospho-specific ELISA kit or by Western blotting.



- Normalize the pSLP-76 signal to the total protein concentration or a housekeeping protein.
- Calculate the percent inhibition relative to the stimulated DMSO control and determine the EC₅₀ value.

Cell Type	Compound	pSLP-76 EC ₅₀ (nM)
PBMCs	Hpk1-IN-37	125
Jurkat	Hpk1-IN-37	98

Table 2: Cellular potency of **Hpk1-IN-37** on SLP-76 phosphorylation.

T-Cell Activation Assay by Flow Cytometry

Objective: To evaluate the effect of **Hpk1-IN-37** on the expression of T-cell activation markers.

- Isolate PBMCs from healthy donor blood.
- Treat the cells with Hpk1-IN-37 at various concentrations or DMSO for 2 hours.[8]
- Stimulate the cells with anti-CD3/CD28 beads for 24 hours.[8]
- After incubation, harvest the cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD8) and activation markers (e.g., CD69, CD25).[8]
- Acquire the samples on a flow cytometer.
- Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of CD69+ or CD25+ cells.



Treatment (1 μM)	% CD69+ of CD8+ T-cells
Unstimulated	5%
Stimulated (DMSO)	45%
Stimulated + Hpk1-IN-37	75%

Table 3: Effect of **Hpk1-IN-37** on T-cell activation markers.

IL-2 Cytokine Release Assay

Objective: To quantify the enhancement of T-cell effector function by measuring IL-2 production.

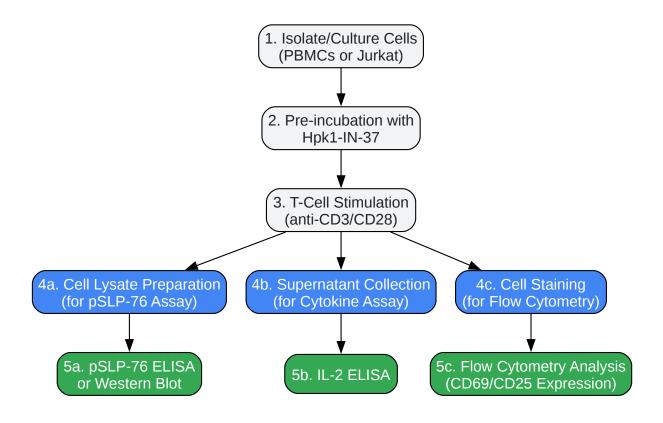
- Isolate PBMCs and plate them in a 96-well plate.
- Pre-treat the cells with a serial dilution of Hpk1-IN-37 or DMSO for 2 hours.
- Stimulate the T-cells with anti-CD3/CD28 antibodies for 48-72 hours.
- After incubation, collect the cell culture supernatant.
- Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.
- Plot the IL-2 concentration against the inhibitor concentration to determine the EC₅₀ value for IL-2 production enhancement.

Compound	IL-2 Release EC₅₀ (nM)
Hpk1-IN-37	210
Control Inhibitor	850

Table 4: Functional potency of **Hpk1-IN-37** on IL-2 release.



Experimental Workflow



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Caption: General workflow for cellular in vitro assays with **Hpk1-IN-37**.

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